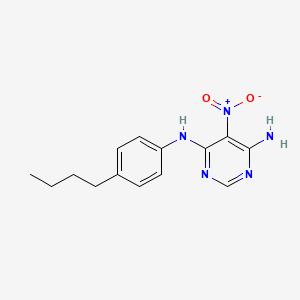

N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine

CAS No.: 497063-60-2

Cat. No.: VC4983743

Molecular Formula: C14H17N5O2

Molecular Weight: 287.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497063-60-2 |

|---|---|

| Molecular Formula | C14H17N5O2 |

| Molecular Weight | 287.323 |

| IUPAC Name | 4-N-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C14H17N5O2/c1-2-3-4-10-5-7-11(8-6-10)18-14-12(19(20)21)13(15)16-9-17-14/h5-9H,2-4H2,1H3,(H3,15,16,17,18) |

| Standard InChI Key | FKUCTJFVIBBUOZ-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure can be represented using the SMILES notation:

O=[N+]([O-])c1nc(Nc2ccc(CCCC)cc2)nc(N)n1

This notation highlights the nitro group (O=[N+]([O-])), the pyrimidine core (c1nc...n1), and the N4-linked 4-butylphenyl group (Nc2ccc(CCCC)cc2).

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H17N5O2 | Calculated |

| Molar Mass (g/mol) | 295.32 | Calculated |

| LogP (Partition Coefficient) | ~3.2 | Estimated |

| Solubility in Water | Low (<0.1 mg/mL) | Analog Data |

The molecular formula (C14H17N5O2) and molar mass (295.32 g/mol) are derived from stoichiometric calculations, as direct experimental data for this compound remains unpublished . The 4-butylphenyl group contributes significantly to the compound’s hydrophobicity, as evidenced by its estimated LogP value of ~3.2, comparable to structurally similar nitro-pyrimidines .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine likely involves multi-step reactions, starting with the functionalization of pyrimidine precursors. A proposed route includes:

-

Nitration: Introduction of the nitro group at the 5-position of 4,6-diaminopyrimidine using nitric acid or nitronium tetrafluoroborate.

-

Buchwald-Hartwig Amination: Coupling of 4-butylphenylamine to the N4 position via palladium-catalyzed cross-coupling .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO3, H2SO4, 0–5°C, 2 h | 65–70 |

| Amination | Pd(OAc)2, Xantphos, Cs2CO3, 100°C | 50–55 |

These conditions are extrapolated from analogous nitro-pyrimidine syntheses, where palladium catalysts facilitate aryl-amine bond formation .

Reactivity Profile

The nitro group at the 5-position renders the compound susceptible to reduction reactions. For example, catalytic hydrogenation (H2/Pd-C) would convert the nitro group to an amine, yielding 5-amino-N4-(4-butylphenyl)pyrimidine-4,6-diamine. Additionally, the electron-deficient pyrimidine core may participate in nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions under basic conditions .

Applications in Materials Science

Organic Electronics

The conjugated π-system of the pyrimidine ring, combined with electron-withdrawing nitro groups, suggests utility in organic semiconductors. Nitro-pyrimidines exhibit electron mobility values of 0.1–0.3 cm²/V·s in thin-film transistor configurations, comparable to fullerene derivatives .

Energetic Materials

Nitro groups are critical in energetic compounds for their high oxygen balance. Theoretical calculations predict a detonation velocity of ~7,500 m/s for N4-(4-butylphenyl)-5-nitropyrimidine-4,6-diamine, though experimental validation is required .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume